

identifying and mitigating FT827 off-target liabilities

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Compound of Interest

Compound Name: FT827

Cat. No.: B607561

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Technical Support Center: FT827

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target liabilities of **FT827**, a selective and covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of **FT827**?

A1: **FT827** is a highly selective inhibitor of USP7.^{[1][2][3]} It functions by covalently modifying the catalytic cysteine (Cys223) within the active site of USP7.^{[1][2][3][4]} In comprehensive screening panels, **FT827** has been shown to exclusively inhibit USP7 when tested against a panel of 38 other deubiquitinases (DUBs), demonstrating a high degree of specificity within this enzyme family.^{[1][3]}

Q2: If **FT827** is highly selective for USP7, why should I be concerned about off-target liabilities?

A2: While **FT827** shows high selectivity against other DUBs, all small molecule inhibitors have the potential to interact with unintended proteins ("off-targets") outside of the screened panel, which can lead to unexpected biological effects or toxicity.^{[5][6]} These off-target interactions are a crucial consideration in drug development to ensure that the observed phenotype is a direct result of on-target engagement and to minimize potential adverse effects.^{[5][7][8]}

Q3: What are the first steps I should take if I observe an unexpected phenotype in my cell-based assays with **FT827**?

A3: If you encounter unexpected results, it is important to first perform control experiments to rule out experimental artifacts. This includes:

- **Confirming Compound Integrity:** Verify the purity and concentration of your **FT827** stock.
- **Cell Line Health:** Ensure your cells are healthy and free from contamination.
- **Dose-Response Analysis:** Perform a full dose-response curve to understand the concentration at which the unexpected phenotype occurs. Off-target effects often manifest at higher concentrations.
- **On-Target Engagement:** Confirm that **FT827** is engaging with USP7 in your cellular model at the concentrations used.

If these controls are in place and the phenotype persists, a systematic investigation into potential off-target liabilities is warranted.

Q4: Can I predict potential off-targets of **FT827** computationally?

A4: Yes, in silico methods can be a valuable first step in identifying potential off-target liabilities. [9][10] These approaches use the chemical structure of **FT827** to predict interactions with a wide range of protein targets based on ligand and protein structure similarity. [5][10] While these predictions require experimental validation, they can help prioritize which protein families to investigate. [7][8]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Altered Cell Viability

- **Symptom:** You observe significant cytotoxicity in your cell line at concentrations where you expect specific USP7 inhibition, or the cell viability does not correlate with known consequences of USP7 inhibition in that model.
- **Possible Cause:** **FT827** may be interacting with an off-target protein that regulates a critical cell survival pathway.

- Troubleshooting Steps:

Step	Action	Rationale
1	Perform a Broad Kinase Screen	Kinases are a common class of off-targets for small molecule inhibitors.[11] A broad kinase panel screen can identify unintended interactions.
2	Rescue Experiment	If a potential off-target is identified, use genetic methods (e.g., siRNA/shRNA or CRISPR) to deplete the off-target protein and see if the cytotoxic phenotype is reversed upon FT827 treatment.
3	Compare with other USP7 Inhibitors	Test other structurally distinct USP7 inhibitors. If the unexpected cytotoxicity is unique to FT827, it is more likely to be caused by an off-target effect.

Issue 2: Inconsistent Phenotypic Results Across Different Cell Lines

- Symptom: The biological effect of **FT827** varies significantly between different cell lines, in a manner not explained by USP7 expression levels alone.
- Possible Cause: The expression levels of a potential off-target protein may differ across the cell lines, leading to a variable response.
- Troubleshooting Steps:

Step	Action	Rationale
1	Proteomic Profiling	Use quantitative proteomics to compare the protein expression profiles of sensitive versus resistant cell lines. This may reveal proteins that are highly expressed in sensitive lines and could be potential off-targets.
2	Cellular Thermal Shift Assay (CETSA)	Perform CETSA in both sensitive and resistant cell lines to confirm target engagement with USP7 and to identify other proteins that are thermally stabilized by FT827. [12] [13] [14]
3	Correlate Sensitivity with Gene Expression	Analyze publicly available cancer cell line encyclopedia (CCLE) data to correlate the sensitivity to FT827 with the expression of potential off-target genes.

Experimental Protocols

Protocol 1: Off-Target Profiling via Broad-Panel Kinase Screen

Objective: To identify potential off-target kinase interactions of **FT827**.

Methodology:

- Compound Submission: Prepare a high-concentration stock of **FT827** in DMSO (e.g., 10 mM). Submit the compound to a commercial kinase screening service.

- **Assay Format:** Typically, these services use a competitive binding assay. The assay measures the ability of **FT827** to displace a specific ligand from the ATP-binding site of a large panel of kinases.
- **Data Collection:** The primary screen is often performed at a single high concentration of **FT827** (e.g., 10 μ M) to identify initial "hits".
- **Follow-up:** For any kinases that show significant inhibition (e.g., >50% inhibition), a dose-response experiment is performed to determine the IC50 or Kd value.

Data Presentation: Example Kinase Selectivity Data for **FT827**

Kinase	Percent Inhibition @ 10 μ M	IC50 (nM)
USP7 (On-Target)	N/A (Different Assay)	52[2]
Off-Target Kinase A	85%	750
Off-Target Kinase B	62%	2,500
Off-Target Kinase C	15%	>10,000
Over 400 other kinases	<10%	>10,000

Note: This table presents hypothetical data for illustrative purposes.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

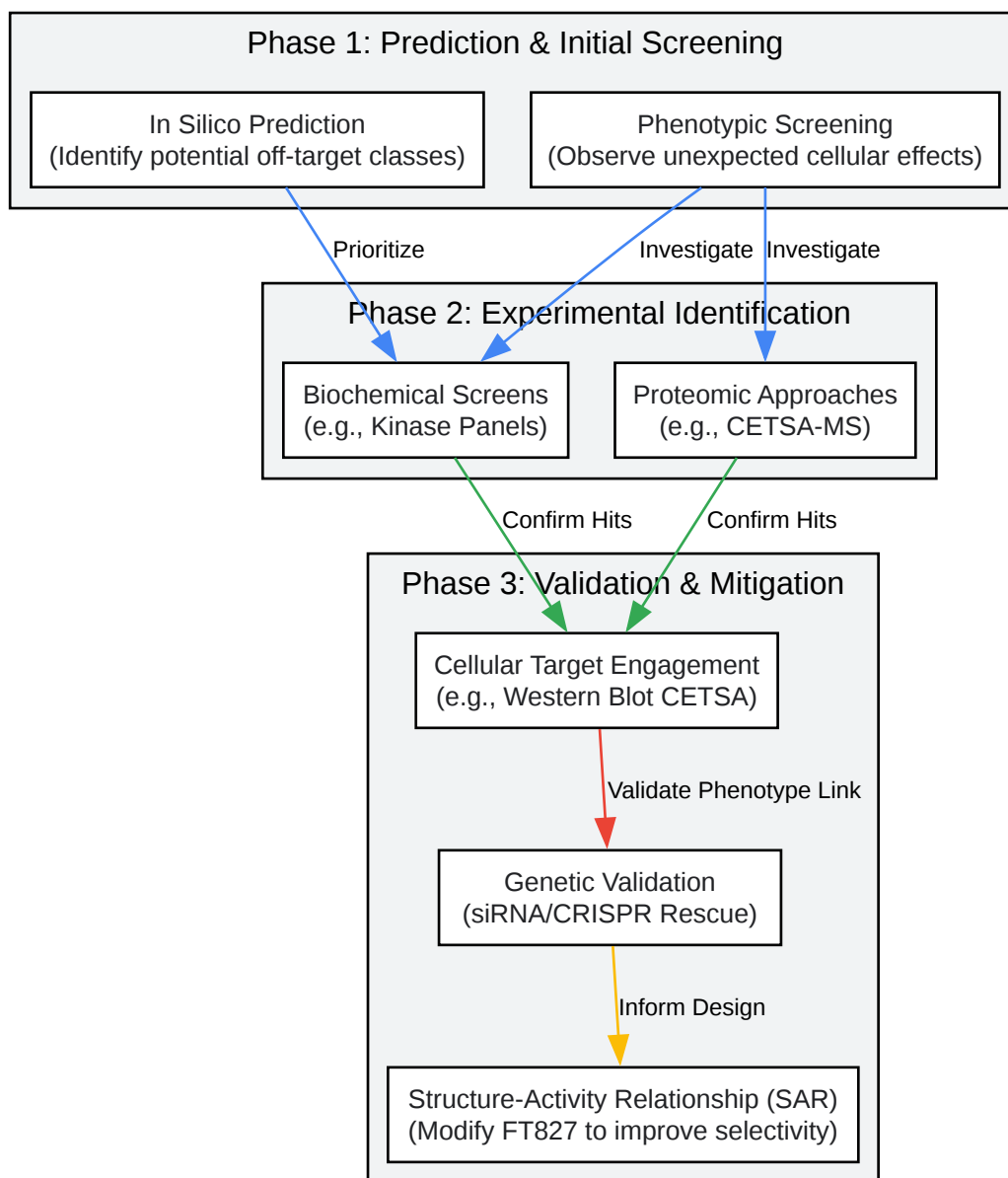
Objective: To confirm the binding of **FT827** to its intended target (USP7) and identify potential off-targets in a cellular environment.

Methodology:

- **Cell Culture and Treatment:** Culture cells to ~80% confluency. Treat cells with either vehicle (DMSO) or a specified concentration of **FT827** for a designated time (e.g., 1 hour) at 37°C. [15]

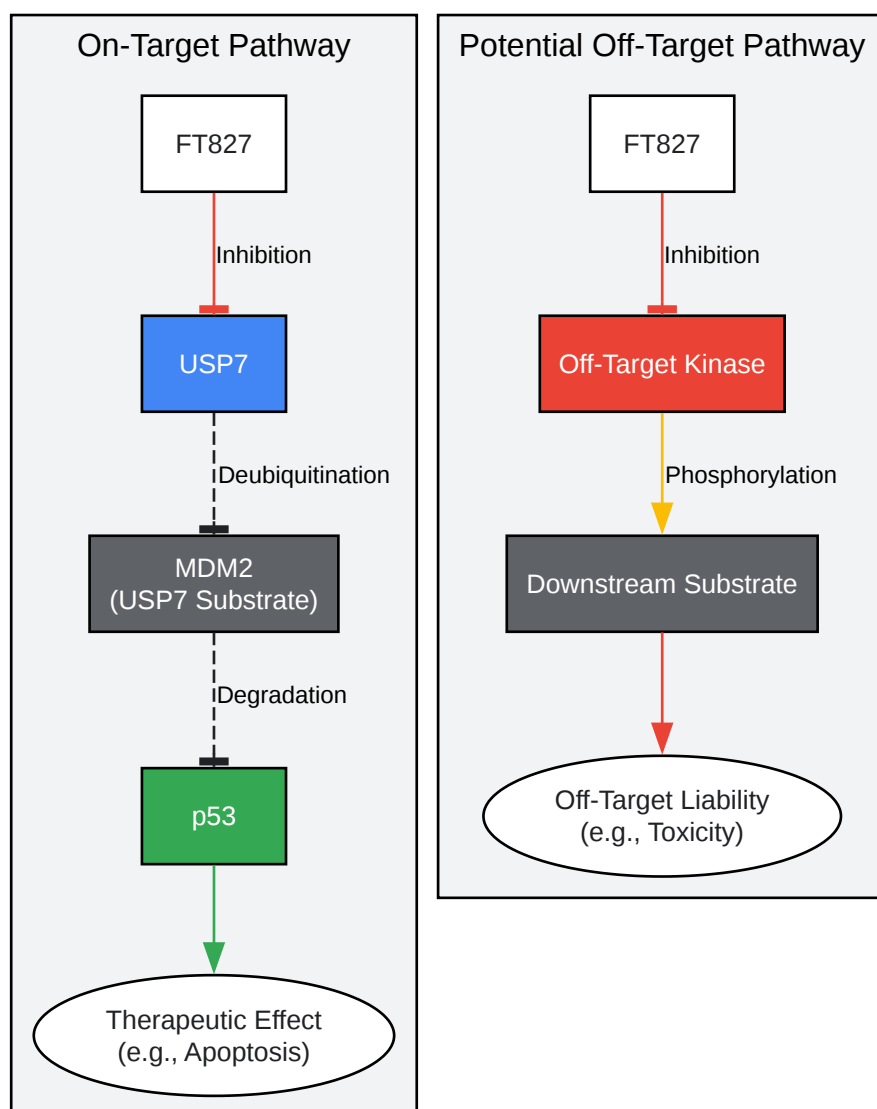
- **Heating Step:** After treatment, wash and resuspend the cells in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[\[15\]](#)
- **Cell Lysis:** Lyse the cells by freeze-thaw cycles.
- **Separation of Soluble and Precipitated Proteins:** Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[\[13\]](#)
- **Analysis:** Collect the supernatant containing the soluble proteins. Analyze the amount of USP7 (and other suspected targets) in the soluble fraction by Western blot or other protein detection methods like mass spectrometry.[\[13\]](#) A ligand-bound protein will be more thermally stable and thus remain in the soluble fraction at higher temperatures.[\[14\]](#)[\[16\]](#)

Visualizations



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Caption: A logical workflow for identifying and validating **FT827** off-target liabilities.



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Caption: Comparison of the intended on-target signaling of **FT827** with a hypothetical off-target pathway.

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